3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide
Description
BenchChem offers high-quality 3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3S/c18-15-9-14(5-6-16(15)19)24(22,23)20-11-17(21)8-7-12-3-1-2-4-13(12)10-17/h1-6,9,20-21H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMZDOXSVDUIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a chloro and fluoro substituent on the aromatic ring and a naphthalene derivative that is hydroxylated. This structural arrangement is crucial for its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors. The presence of the sulfonamide group is known to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.
- Antiproliferative Activity : Compounds structurally related to this compound have shown antiproliferative effects against various cancer cell lines. The presence of the naphthalene moiety may enhance cytotoxicity through interactions with cellular membranes or specific proteins involved in cell cycle regulation.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance, a series of sulfonamides demonstrated significant growth inhibition in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Chloro-4-fluoro-N-(...) | A-431 | <10 | |
| Similar Compound A | Jurkat | <5 | |
| Doxorubicin | A-431 | 15 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell walls or inhibit critical metabolic pathways .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 3-Chloro-4-fluoro-N-(...) | Staphylococcus aureus | 15 | |
| Similar Compound B | Escherichia coli | 12 | |
| Standard Antibiotic | Vancomycin | 20 |
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
